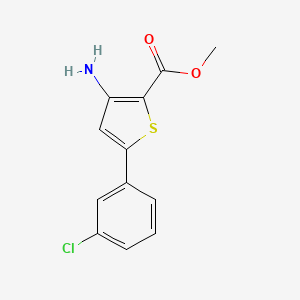

3-氨基-5-(3-氯苯基)噻吩-2-羧酸甲酯

描述

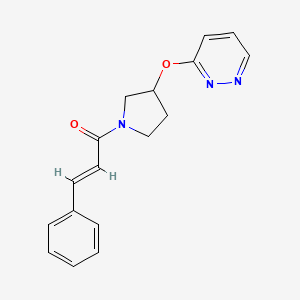

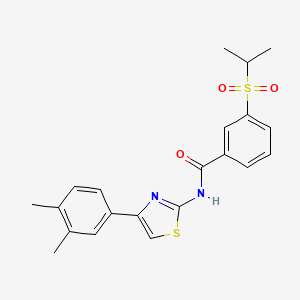

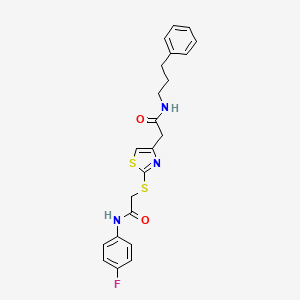

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is a compound that contains a thiophene ring and a sulfonyl amino functional group . It has a certain optical activity .

Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate”, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is C12H10ClNO2S . Its InChI code is 1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is a solid substance . It has a predicted melting point of 152.02°C and a predicted boiling point of approximately 469.6°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the refractive index is n20D 1.63 .科学研究应用

- Antihypertensive Agents : Matc has been investigated for its potential as an antihypertensive drug .

- Antitumor Activity : Researchers have explored matc derivatives for their antitumor properties .

- Anti-HIV-1 Integrase : Matc analogs have shown inhibitory effects against HIV-1 integrase .

- Human Cytomegalovirus Inhibitors : Matc-based compounds have been studied as inhibitors of human cytomegalovirus .

- Hepatitis C Virus Inhibitors : Some matc derivatives exhibit activity against hepatitis C virus .

- Xa Factor Inhibitors : Matc-containing molecules have been investigated as Xa factor inhibitors .

- Antineoplastic PAK4 Activase Inhibitors : Matc analogs have potential as inhibitors of PAK4 activase, a protein kinase involved in cancer progression .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : Matc-based compounds have been explored for their inhibitory effects on PI3K .

- Antithrombotic Activity : Matc derivatives have shown promise as antithrombotic agents .

- Matc-containing molecules contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

- Thiophene derivatives, including matc, are used as corrosion inhibitors in industrial chemistry and material science .

- Matc-based compounds exhibit various pharmacological effects, such as anticancer, anti-inflammatory, and antimicrobial properties .

- Matc serves as an intermediate in the synthesis of other compounds, including 4-nitro and 4-aminothienyl ureas, quinazolinocarboline alkaloids, and thienopyrimidinone analogs .

Medicinal Chemistry and Drug Development

Organic Electronics and Semiconductors

Corrosion Inhibition

Pharmacological Properties

Synthetic Chemistry

Biological Compounds with Thiophene Framework

安全和危害

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPWFUWQZRXIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)

![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)

![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)